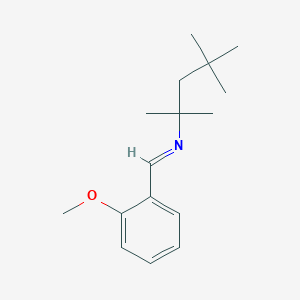
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine, also known as MitoBloCK-7, is a small molecule inhibitor of mitochondrial complex II. This compound has gained attention in the scientific community due to its potential use in research on mitochondrial function and its role in various diseases.
Wirkmechanismus
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine inhibits the activity of mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is involved in the electron transport chain and plays a critical role in cellular respiration. By inhibiting complex II, (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine disrupts the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production.
Biochemical and Physiological Effects:
Studies have shown that (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can induce apoptosis in cancer cells by disrupting mitochondrial function. It has also been shown to protect against ischemia-reperfusion injury in the heart and brain by reducing oxidative stress and inflammation. Additionally, (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine has been found to enhance insulin sensitivity and improve glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine in lab experiments is its specificity for mitochondrial complex II, which allows for targeted inhibition of this enzyme. However, one limitation is that (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can also inhibit other enzymes in the electron transport chain at higher concentrations, which may lead to non-specific effects.
Zukünftige Richtungen
Future research on (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine could focus on its potential use as a therapeutic agent for diseases such as cancer, Parkinson's disease, and diabetes. Additionally, further studies could investigate the effects of (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine on mitochondrial function in different cell types and under different conditions. Finally, the development of more potent and selective inhibitors of mitochondrial complex II could lead to new insights into the role of this enzyme in cellular metabolism and disease.
Synthesemethoden
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 1,1,3,3-tetramethylbutylamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps.
Wissenschaftliche Forschungsanwendungen
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine has been used in various scientific studies to investigate the role of mitochondrial complex II in diseases such as cancer, Parkinson's disease, and ischemia-reperfusion injury. It has also been used to study the effects of mitochondrial dysfunction on cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-16(4,5)17-11-13-9-7-8-10-14(13)18-6/h7-11H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJPZAXLVRKBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

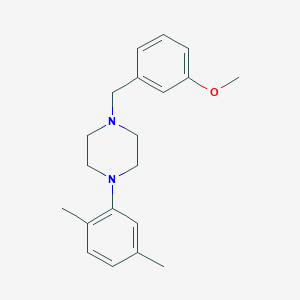
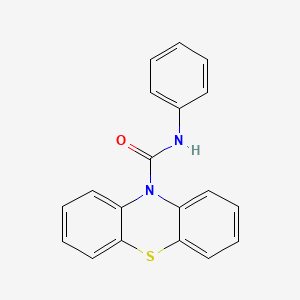

![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)
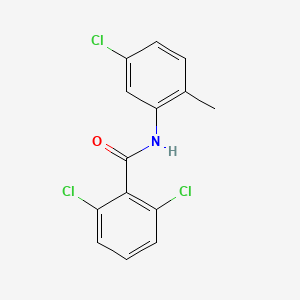
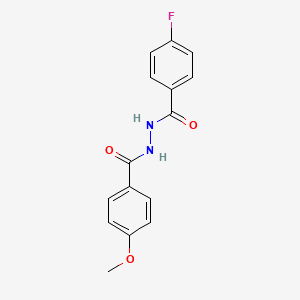
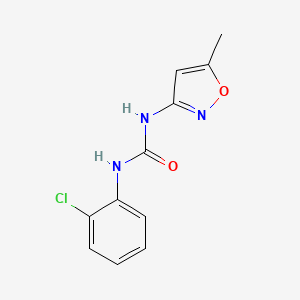

![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)